DM1-Sme -

DM1-Sme

Catalog Number: EVT-10908023
CAS Number:
Molecular Formula: C36H50ClN3O10S2
Molecular Weight: 784.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

DM1-Sme, also known as S-methyl-DM1, is a potent cytotoxic compound derived from maytansine, a natural product with significant antitumor properties. This compound has gained attention primarily due to its role as a payload in antibody-drug conjugates (ADCs), particularly in targeting cancer cells. DM1-Sme is characterized by its ability to disrupt microtubule dynamics, which is crucial for cell division and proliferation.

Source

DM1-Sme is synthesized from maytansinol, which is produced by the fermentation of the bacterium Actinosynnema pretiosum. The compound can also be obtained through various synthetic methods that modify the original maytansine structure to enhance its therapeutic efficacy and specificity in targeting cancer cells .

Classification

DM1-Sme falls under the category of maytansinoids, which are a class of compounds known for their microtubule-disrupting activity. It is classified as a cytotoxic agent used primarily in the development of ADCs, which combine the targeting ability of antibodies with the cytotoxic effects of small molecules .

Synthesis Analysis

Methods

The synthesis of DM1-Sme typically involves the acylation of maytansinol with various amino acids or synthetic intermediates. One notable method includes the use of chiral amino acids to introduce specific functional groups that enhance the compound's activity and selectivity against cancer cells .

Technical Details

  • Starting Material: Maytansinol
  • Reagents Used: Chiral amino acids, coupling agents, solvents like dimethylformamide (DMF), and reducing agents.
  • Conditions: Reactions are often conducted under controlled temperatures and inert atmospheres to prevent degradation.

The process generally involves esterification followed by reduction steps to yield DM1-Sme in a form suitable for conjugation with antibodies .

Molecular Structure Analysis

Structure

The molecular structure of DM1-Sme features a complex arrangement typical of maytansinoids, including multiple rings and functional groups that contribute to its biological activity. The presence of a disulfide bond in DM1-Sme allows it to form stable linkages with antibodies during the conjugation process.

Data

  • Molecular Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: 373.45 g/mol
  • Structure Characteristics: The compound includes a thiomethyl group that plays a critical role in its reactivity and stability when linked to antibodies .
Chemical Reactions Analysis

Reactions

DM1-Sme undergoes several key reactions relevant to its function as an ADC payload:

  • Disulfide Exchange: This reaction allows DM1-Sme to form stable thioether bonds with antibodies, facilitating targeted delivery.
  • Proteolytic Degradation: Once inside target cells, DM1-Sme is released from the antibody through lysosomal degradation processes, allowing it to exert its cytotoxic effects on microtubules .

Technical Details

The stability of the disulfide bond under physiological conditions is crucial for maintaining the integrity of the ADC until it reaches the target site. Upon internalization by cancer cells, the reduction of this bond leads to the release of active DM1-Sme.

Mechanism of Action

Process

The mechanism by which DM1-Sme exerts its cytotoxic effects involves:

  1. Binding to Microtubules: DM1-Sme binds specifically to tubulin, inhibiting microtubule polymerization.
  2. Disruption of Cell Division: By preventing proper microtubule formation, DM1-Sme effectively halts mitosis, leading to cell death.

Data

Studies have shown that DM1-Sme exhibits high potency against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations (e.g., 0.029 nM against SK-Br-3 cells) .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or powder.
  • Solubility: Soluble in organic solvents; limited water solubility can affect formulation strategies.

Chemical Properties

  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions.
  • Reactivity: The thiol group allows for conjugation reactions necessary for ADC development.

Relevant analyses indicate that modifications in structure can significantly impact both solubility and stability, which are critical for therapeutic applications .

Applications

DM1-Sme is primarily utilized in scientific research and clinical applications related to cancer therapy. Its key applications include:

  • Antibody-Drug Conjugates: As a payload in ADCs targeting HER2-positive cancers (e.g., trastuzumab emtansine).
  • Research Tool: Used in studies investigating microtubule dynamics and cellular responses to chemotherapeutic agents.
  • Potential Therapeutics: Investigated for use in combination therapies due to its potent cytotoxic effects on resistant cancer cell lines .
Synthesis and Structural Optimization of DM1-SMe

Synthetic Pathways for Maytansinoid Derivatives

Maytansinoids derive from the naturally occurring 19-membered ansamacrolide maytansine, initially isolated from medicinal plants and microorganisms. The parent compound exhibits potent microtubule-destabilizing activity by binding tubulin at the vinca domain (Kd ≈ 1 nM), but clinical utility is limited by non-selective cytotoxicity. Synthetic derivatization focuses on enhancing tumor selectivity through three primary strategies:

  • C3 esterification: Modification of the C3 hydroxyl group enables conjugation to antibody carriers while retaining tubulin-binding affinity. This position tolerates diverse sterically hindered esters without compromising cytotoxicity.
  • Epimerization control: The C3 chiral center requires stereoselective reactions to prevent formation of inactive epimers during derivatization.
  • Macrolide stabilization: Ring structure modifications prevent hydrolysis under physiological conditions, improving pharmacokinetic profiles.

Table 1: Key Maytansinoid Derivatives and Structural Features

DerivativeC3 ModificationCytotoxicity (IC₅₀ nM)Clinical Application
MaytansineNone0.1–0.5None (systemic toxicity)
DM1N-methyl-L-alanine0.01–0.05Trastuzumab emtansine (T-DM1)
DM1-SMeMethyldithiopropanoyl0.02–0.1IMGN901 (anti-CD56 ADC)
DM4N-methyl-L-cysteine0.03–0.07Lorvotuzumab mertansine

Derivatization employs a modular approach: the maytansinol core (C1-C15 fragment) is functionalized via late-stage esterification, typically using activated carboxylic acids of the desired side chain. DM1-SMe specifically incorporates the 4-(methylthio)-4-oxobutanoyl moiety at C3 via anhydride coupling in aprotic solvents [2] [4].

Key Modifications in DM1-SMe: Role of the Methyldithiopropanoyl Group

The methyldithiopropanoyl group (–CO–CH₂–CH₂–S–SCH₃) distinguishes DM1-SMe from other maytansinoids through two critical functions:

  • Disulfide trigger: The methyl disulfide bond undergoes intracellular reduction to liberate free thiol-containing metabolites, enhancing payload release in target cells.
  • Steric optimization: The linear three-carbon chain balances steric accessibility and hydrophobicity, improving cell membrane penetration compared to bulkier aromatic linkers.

Metabolite profiling reveals that DM1-SMe generates S-methyl-DM1 as the primary cytotoxic species, which inhibits tubulin polymerization at 50% effective concentration (EC₅₀) of 0.93 μM. This metabolite retains the methylthio group post-reduction, maintaining high tubulin binding affinity due to:

  • Optimal positioning of the thioether sulfur for hydrophobic pocket interactions in β-tubulin
  • Minimal distortion of the ansa ring conformation essential for binding

Table 2: Impact of C3 Substituents on Maytansinoid Bioactivity

Structural FeatureDM1DM1-SMeEffect on Function
Linker typeThioetherDisulfideControlled drug release
Metabolic activationLysosomal cleavageReductive cleavageTumor-selective activation
Log P3.84.1Enhanced membrane permeability
Tubulin Kd (nM)0.40.6Comparable target affinity

The methylthio termination also modulates pharmacokinetics by reducing non-specific protein binding versus unmercapto derivatives, decreasing off-target toxicity [4] [5].

Diastereoisomeric Challenges in Esterification Processes

C3 esterification of maytansinol generates chiral centers with critical implications for bioactivity:

  • Native stereochemistry: Natural (S)-configuration at C3 must be preserved to maintain tubulin-binding conformation.
  • Epimerization risk: Base-catalyzed reactions promote racemization via enolization, producing inactive (R)-epimers.
  • Steric control: Bulky C3 substituents (e.g., methyldithiopropanoyl) partially shield the chiral center, reducing but not eliminating epimerization.

DM1-SMe synthesis employs three strategies to control diastereoisomerism:

  • Low-temperature acylation: Reaction at –20°C with pre-activated N-succinimidyl esters minimizes base formation.
  • Protic solvent avoidance: Polar aprotic solvents (e.g., DMF) prevent acid/base-catalyzed epimerization.
  • Chiral HPLC purification: Resolution of (S)-DM1-SMe from epimeric mixtures using bonded β-cyclodextrin columns.

Epimerization kinetics studies show DM1-SMe synthesis generates ≤8% (R)-epimer under optimized conditions. This impurity requires removal as it exhibits >100-fold reduced cytotoxicity and competes for tubulin binding sites. Analytical control via chiral stationary phase LC-MS confirms epimeric purity >99% for ADC payload applications [4] [5].

Linker Chemistry: Disulfide vs. Thioether Conjugation Strategies

Conjugation linkers determine ADC stability, payload release kinetics, and resistance profiles. DM1-SMe employs two principal linker architectures:

Disulfide linkers

  • Utilize the methyldithiopropanoyl group for antibody attachment via hindered disulfide bonds (e.g., SPDB linker)
  • Exploit elevated intracellular glutathione (GSH) in tumor cells (10 mM vs. 2 mM in plasma) for selective reduction
  • Show 5-fold enhanced cytotoxicity in MDR1+ cell lines versus thioether-linked conjugates
  • Example: IMGN901 (anti-CD56-SPDB-DM1-SMe) exhibits tumor-selective payload release

Table 3: Disulfide vs. Thioether Linker Performance with DM1-SMe

ParameterDisulfide LinkerThioether Linker
Plasma half-life48–72 h100–120 h
Cleavage mechanismReductiveProteolytic
MDR1 evasionYesLimited
MetaboliteS-methyl-DM1Lysine-DM1
Tumor-to-plasma ratio8:13:1

Thioether linkers

  • Form stable carbon-sulfur bonds via maleimide chemistry (e.g., SMCC)
  • Require lysosomal degradation for payload release, slowing activation kinetics
  • Exhibit increased resistance to plasma thiol exchange but susceptibility to multidrug resistance (MDR1) efflux

The disulfide advantage is evidenced in MDR1+ xenograft models where PEG4Mal-DM1-SMe conjugates show complete tumor regression versus SMCC-linked analogs (62% regression). This derives from:

  • Bypassed efflux: Hydrophilic DM1-SMe metabolites evade MDR1 recognition
  • Linker-directed release: Disulfide cleavage generates membrane-permeable S-methyl-DM1, diffusing to adjacent cells (bystander effect)
  • Redox targeting: Tumors’ reductive microenvironment accelerates payload liberation [4] [5].

Properties

Product Name

DM1-Sme

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate

Molecular Formula

C36H50ClN3O10S2

Molecular Weight

784.4 g/mol

InChI

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10+,20-11+/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1

InChI Key

ZLUUPZXOPGORNG-JLZGXKMHSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.